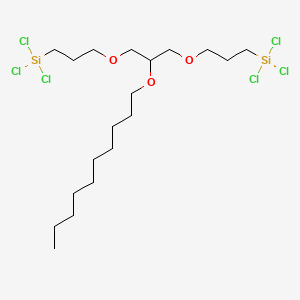

1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane

Description

The exact mass of the compound 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane is 582.046114 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichloro-[3-[2-decoxy-3-(3-trichlorosilylpropoxy)propoxy]propyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38Cl6O3Si2/c1-2-3-4-5-6-7-8-9-14-28-19(17-26-12-10-15-29(20,21)22)18-27-13-11-16-30(23,24)25/h19H,2-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVAQKYRBQCHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38Cl6O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700640 | |

| Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862912-02-5 | |

| Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Bedrock of Stability: A Technical Guide to Hydrolytically Stable Dipodal Silanes for Advanced Surface Modification

Abstract

For researchers, scientists, and drug development professionals, the integrity of surface modifications is paramount. The Achilles' heel of many surface chemistries, particularly those based on conventional monopodal silanes, is their susceptibility to hydrolysis, leading to the degradation of the modified layer and a loss of functionality. This guide delves into the superior performance of dipodal silanes, a class of molecules offering a robust and hydrolytically stable alternative for surface modification. We will explore the fundamental principles underpinning their enhanced stability, provide detailed protocols for their application, and discuss their critical role in advancing fields such as diagnostics, biomaterials, and drug delivery.

Introduction: The Challenge of Interfacial Instability

The precise control of surface properties is a cornerstone of modern science and technology. From ensuring the biocompatibility of medical implants to the specific capture of target molecules in diagnostic assays, the ability to tailor surface chemistry is critical. Organofunctional silanes have long been the workhorse for modifying hydroxylated surfaces like glass, silica, and metal oxides.[1] These molecules act as molecular bridges, possessing reactive groups that can covalently bond to the substrate on one end and present a desired chemical functionality on the other.[2][3]

The conventional approach utilizes monopodal silanes, which have a single silicon atom available for bonding to the substrate.[4] While effective under anhydrous conditions, the Si-O-substrate bond is susceptible to hydrolysis in aqueous environments.[5][6] This hydrolytic instability can lead to the gradual degradation of the surface coating, resulting in a loss of immobilized biomolecules, compromised device performance, and unreliable experimental data.[6] This is a significant bottleneck in applications requiring long-term stability in biological buffers or humid conditions, such as DNA microarrays and implantable devices.[5][6]

The Dipodal Advantage: Engineering Hydrolytic Stability

Dipodal silanes have emerged as a powerful solution to the challenge of hydrolytic instability.[4][7] Unlike their monopodal counterparts, dipodal silanes possess two silicon atoms within their molecular structure, enabling them to form a more robust and durable interface with the substrate.[8][9]

Enhanced Surface Anchoring and Cross-Linking

The key to the enhanced stability of dipodal silanes lies in their ability to form multiple covalent bonds with the surface. A monopodal trialkoxysilane can form a maximum of three siloxane (Si-O-Si) bonds with the substrate and adjacent silane molecules. In contrast, a dipodal silane, with its two silicon centers, can form up to six such bonds.[4][10] This increased number of attachment points creates a more densely cross-linked and robust siloxane network at the interface, significantly enhancing its resistance to hydrolysis.[8] Studies have shown that dipodal silanes can be up to 10,000 times more resistant to hydrolysis than conventional monopodal silanes.[11]

The reasons for this enhanced stability are multifaceted and include:

-

Increased opportunities to form siloxane bonds with the surface.[5]

-

Formation of a highly entangled polymeric silane film that restricts water access to the surface.[5]

-

An increased crosslink density of the interphase.[9]

Structural Variants: Bridged vs. Pendant Dipodal Silanes

Dipodal silanes can be broadly categorized into two structural types: bridged and pendant.

-

Bridged Dipodal Silanes: In these molecules, the two silicon atoms are located at opposite ends of an organic linker chain. Examples include 1,8-bis(triethoxysilyl)octane.[12]

-

Pendant Dipodal Silanes: Here, the two silicon atoms are in close proximity, often separated by one or two carbon atoms, with the organofunctional group extending away from the surface.[13][14]

Pendant dipodal silanes have demonstrated even greater hydrolytic stability compared to their bridged counterparts in some studies.[13][14]

The Silanization Workflow: From Substrate to Functionalized Surface

The successful application of dipodal silanes requires a systematic approach, from meticulous substrate preparation to controlled deposition and curing. The following workflow outlines the key steps involved.

Caption: A generalized workflow for surface modification using dipodal silanes.

Experimental Protocol: Surface Modification of Glass Substrates with a Generic Dipodal Silane

This protocol provides a detailed methodology for the surface modification of glass slides, a common substrate in many research and diagnostic applications.

Materials:

-

Glass microscope slides

-

Dipodal silane (e.g., 1,2-Bis(triethoxysilyl)ethane - BTSE)

-

Ethanol (anhydrous)

-

Deionized (DI) water

-

Hydrochloric acid (HCl)

-

Methanol

-

Acetone

-

Nitrogen gas source

-

Oven

Protocol:

-

Substrate Cleaning: a. Sonicate glass slides in a 1:1 solution of HCl:Methanol for 30 minutes. b. Rinse thoroughly with DI water. c. Sonicate in acetone for 15 minutes. d. Rinse thoroughly with DI water. e. Dry the slides under a stream of nitrogen gas.

-

Surface Hydroxylation: a. To ensure a high density of surface hydroxyl groups, treat the cleaned slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is required when handling piranha solution. b. Alternatively, for a less hazardous method, treat with an oxygen plasma cleaner for 5-10 minutes. c. Rinse extensively with DI water and dry under a stream of nitrogen.

-

Silane Solution Preparation: a. Prepare a 2% (v/v) solution of the dipodal silane (e.g., BTSE) in a 95:5 (v/v) mixture of ethanol and DI water. The water is necessary to initiate the hydrolysis of the alkoxy groups on the silane.[15] b. Allow the solution to stir for at least 1 hour to allow for hydrolysis and the formation of silanol oligomers.[7]

-

Silane Deposition: a. Immerse the cleaned and hydroxylated glass slides in the prepared silane solution for 2-4 hours at room temperature. b. Alternatively, for a more uniform coating, use a spin-coater to apply the silane solution.

-

Rinsing: a. After deposition, rinse the slides thoroughly with ethanol to remove any physisorbed silane molecules. b. Dry the slides under a stream of nitrogen.

-

Curing: a. Cure the silanized slides in an oven at 110-120°C for 1 hour. This step promotes the formation of stable covalent siloxane bonds between the silane molecules and the glass surface, as well as cross-linking between adjacent silane molecules.[16]

-

Characterization: a. The success of the surface modification can be assessed using various characterization techniques:

- Contact Angle Goniometry: A successful hydrophobic modification will result in an increase in the water contact angle.[17]

- Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can confirm the presence of characteristic vibrational modes of the silane on the surface.[17]

- X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental analysis of the surface, confirming the presence of silicon and other elements from the silane.

- Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the modified surface.

Applications in Research and Drug Development

The enhanced stability of dipodal silane-modified surfaces opens up a wide range of possibilities in demanding applications.

High-Throughput Biological Assays and DNA Microarrays

In applications like DNA microarrays, long incubation times in warm aqueous buffers are common.[6] Under these conditions, surfaces modified with monopodal silanes can exhibit significant loss of immobilized DNA, leading to reduced signal and signal-to-noise ratios.[6] The use of dipodal silanes greatly improves the stability of the functionalized surface, resulting in a 2- to 4-fold increase in the signal-to-noise ratio in hybridization experiments.[6]

Biocompatible Coatings for Medical Devices

The long-term stability of dipodal silane coatings is crucial for medical implants and devices that are in constant contact with bodily fluids. These coatings can be functionalized to improve biocompatibility, reduce biofouling, and facilitate tissue integration.[18]

Drug Delivery Systems

Dipodal silanes can be used to modify the surface of nanoparticles and other drug delivery vehicles.[18] This can improve their stability in circulation, control the release of the drug, and enable targeted delivery to specific cells or tissues.[18]

Comparative Performance: Dipodal vs. Monopodal Silanes

The following table summarizes the key differences in performance between dipodal and monopodal silanes.

| Feature | Monopodal Silanes | Dipodal Silanes | Advantage of Dipodal Silanes |

| Number of Silicon Atoms | 1 | 2 | Increased bonding potential. |

| Maximum Bonds to Substrate | 3 | 6 | More robust anchoring to the surface.[4][10] |

| Hydrolytic Stability | Lower | Significantly Higher | Enhanced durability in aqueous environments.[5][7] |

| Cross-linking Density | Lower | Higher | Forms a more stable and dense siloxane network.[8] |

| Signal Retention (e.g., in DNA microarrays) | Prone to significant signal loss over time. | Greatly improved signal retention.[6] | More reliable and sensitive assays. |

| Applications | General surface modification. | Demanding applications requiring long-term stability.[7] | Broader applicability in challenging environments. |

Conclusion: A Foundation for Reliable Surface Engineering

Hydrolytically stable dipodal silanes represent a significant advancement in surface modification technology. Their ability to form robust, durable, and reliable interfaces overcomes the primary limitation of conventional monopodal silanes. For researchers, scientists, and drug development professionals, the adoption of dipodal silanes provides a solid foundation for developing next-generation diagnostics, therapies, and biomaterials with enhanced performance and long-term stability. The principles and protocols outlined in this guide offer a starting point for harnessing the power of these remarkable molecules to push the boundaries of scientific discovery and innovation.

References

-

Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. (2014). MRS Proceedings. [Link]

-

Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (2014). Chemistry – A European Journal. [Link]

-

Understanding Dipodal Silanes: Enhancing Performance in Chemical Formulations. (n.d.). Xiameter. [Link]

-

One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. (n.d.). Siltech Corporation. [Link]

-

Facile fabrication of self-assembled monolayers of organosilanes for antibiofilm applications. (2021). Results in Surfaces and Interfaces. [Link]

-

Organo-Functional Silanes. (n.d.). Dow. [Link]

-

Organofunctional Silanes: Important Intermediates in Chemical Synthesis. (n.d.). Nanjing SiSiB Silicones Co., Ltd.. [Link]

-

Dipodal Silanes. (2008). Adhesives & Sealants Industry. [Link]

-

Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays. (2020). Analytical Chemistry. [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). Polymers. [Link]

-

Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. (2014). Semantic Scholar. [Link]

-

Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. (2019). ACS Applied Materials & Interfaces. [Link]

-

Attributes of Organofunctional Silanes in Polymeric Systems. (n.d.). Gantrade. [Link]

-

How to prevent the hydrolysis of A Silane Coupling Agent?. (n.d.). XJY Silicones. [Link]

-

Effect of mixed silanes on the hydrolytic stability of composites. (1995). Journal of Dental Research. [Link]

-

Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). ResearchGate. [Link]

-

Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest, Inc.. [Link]

-

(PDF) Dipodal Silanes. (n.d.). ResearchGate. [Link]

-

Dipodal Silanes. (n.d.). Changfu Chemical. [Link]

-

Self-Assembled Monolayers (SAMs). (n.d.). Gelest, Inc.. [Link]

-

Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. (2004). Langmuir. [Link]

-

Preparation of hydrophobic self-assembled monolayers on paper surface with silanes. (2012). Journal of the Korean Wood Science and Technology. [Link]

-

Silanes and Surface Modification. (n.d.). Gelest Technical Library. [Link]

-

Corrosion Resistance of Epoxy Coatings Modified by Bis-Silane Prepolymer on Aluminum Alloy. (2019). Coatings. [Link]

-

Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (2014). Chemistry – A European Journal. [Link]

-

Special Topics. (n.d.). Gelest Technical Library. [Link]

-

Silane solution stability and film morphology of water-based bis-1,2-(triethoxysilyl)ethane for thin-film deposition on aluminium. (2007). Progress in Organic Coatings. [Link]

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification. (2008). Gelest, Inc.. [Link]

-

two step silane coating for corrosion resistance of steel. (2010). Transactions of the IMF. [Link]

- Silane coatings for metal. (2004).

-

Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. (2021). Materials. [Link]

Sources

- 1. Organofunctional Silanes: Important Intermediates in Chemical Synthesis - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 2. siltech.com [siltech.com]

- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. adhesivesmag.com [adhesivesmag.com]

- 8. nbinno.com [nbinno.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Dipodal Silanes, Dipodal Hydrophilic Silane | Changfu Chemical [cfsilicones.com]

- 11. Special Topics - Gelest [technical.gelest.com]

- 12. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. gelest.com [gelest.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. ossila.com [ossila.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5,9-Dioxa-1,13-disilatridecane 1,1,1,13,13,13-hexachloro-7-(decyloxy)-

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a novel functionalized disilatridecane, offering insights into its synthesis, analytical characterization, and prospective applications in the pharmaceutical and biomedical fields.

Introduction: The Emerging Role of Functionalized Organosilicons in Medicinal Chemistry

The strategic incorporation of silicon into organic molecules offers a powerful tool for modulating the physicochemical and biological properties of pharmacologically active agents.[1] Organosilicon compounds, particularly those containing the flexible and stable siloxane (Si-O-Si) backbone, are gaining significant attention in drug discovery and development.[2] The replacement of a carbon atom with a silicon atom can lead to enhanced metabolic stability, improved lipophilicity, and altered bond angles and lengths, which can in turn influence receptor binding and overall efficacy.[1]

This guide focuses on a novel, complex organosilicon molecule: 5,9-Dioxa-1,13-disilatridecane 1,1,1,13,13,13-hexachloro-7-(decyloxy)- . While this specific compound is not yet described in the scientific literature, its structure presents a compelling scaffold for investigation. It combines a central dioxa-disiloxane core with terminal trichlorosilyl groups and a long-chain alkoxy moiety. The terminal trichlorosilyl groups are highly reactive and serve as key synthons for further functionalization, while the decyloxy chain imparts significant lipophilicity. This unique combination of features suggests potential applications ranging from advanced drug delivery systems to novel biocompatible materials.[3][4]

This document will provide a proposed synthetic pathway, detailed analytical characterization protocols, and a discussion of the potential applications of this molecule, grounded in established principles of organosilicon chemistry.

Proposed Synthesis Pathway

The synthesis of this target molecule can be envisioned as a multi-step process, leveraging the well-established hydrosilylation reaction.[5] This atom-economical reaction involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, typically catalyzed by a transition metal complex.[6]

The proposed pathway involves two key hydrosilylation steps:

-

Step 1: Synthesis of the Disiloxane Intermediate. Formation of a central disiloxane unit bearing two terminal Si-H bonds.

-

Step 2: Functionalization via Hydrosilylation. Sequential or one-pot hydrosilylation to introduce the hexachloro and decyloxy functionalities.

Experimental Protocol: Proposed Synthesis

Materials and Reagents:

-

1,1,3,3-Tetramethyldisiloxane

-

Allyl trichlorosilane

-

1-Undecene

-

Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Anhydrous toluene

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Step 1: Synthesis of 1,1,3,3-Tetrakis(trichlorosilylethyl)disiloxane

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,1,3,3-tetramethyldisiloxane (1 equivalent) and anhydrous toluene.

-

Add Karstedt's catalyst (typically 10-20 ppm).

-

Slowly add allyl trichlorosilane (4 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 60-70°C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the Si-H protons.

-

Upon completion, remove the solvent and any excess starting material under reduced pressure to yield the crude product.

Step 2: Synthesis of the Final Product

This step is hypothetical and represents a significant synthetic challenge due to the multiple reactive sites. A stepwise approach with protecting groups may be more feasible in practice. A more direct, albeit less controlled, approach is outlined below.

-

The intermediate from Step 1 is reacted with a decyloxy source. This could potentially be achieved through a Williamson ether synthesis-like reaction with 1-decanol, although the reactivity of the trichlorosilyl groups would need to be carefully managed.

-

A more plausible route involves the hydrosilylation of 1-decene onto a suitable Si-H functionalized precursor before the introduction of the trichlorosilyl groups.

A more refined, stepwise synthesis is presented in the workflow diagram below.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target molecule.

Purification and Characterization

Given the likely high boiling point and potential thermal instability of the chlorinated product, purification would best be achieved by vacuum distillation or column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).

Physicochemical Properties (Predicted)

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₈H₃₈Cl₆O₃Si₂ | Based on proposed structure |

| Molecular Weight | 619.45 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid | Typical for similar siloxanes |

| Boiling Point | > 250 °C at reduced pressure | High molecular weight and polarity |

| Solubility | Soluble in nonpolar organic solvents (hexane, toluene, dichloromethane); Insoluble in water | Lipophilic decyl chain and siloxane backbone |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include:

-

A triplet around 0.88 ppm corresponding to the terminal methyl group of the decyl chain.

-

A broad multiplet between 1.2-1.6 ppm for the methylene protons of the decyl chain.

-

A triplet corresponding to the -OCH₂- protons of the decyloxy group.

-

Multiplets for the propyl chains connecting the silicon atoms.

-

Distinct signals for any remaining methyl groups on the silicon atoms of the disiloxane backbone.

-

-

¹³C NMR: Resonances for each unique carbon atom in the alkyl chains. The carbon atoms alpha to the silicon atoms would show characteristic shifts.

-

²⁹Si NMR: This would be a critical technique. Two distinct signals would be expected: one for the silicon atoms bonded to the three chlorine atoms (highly deshielded), and another for the silicon atoms within the disiloxane backbone.[7][8]

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) could be used to confirm the molecular weight and fragmentation pattern.[9] The isotopic signature of the six chlorine atoms would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy:

-

Strong Si-O-Si stretching vibrations around 1000-1100 cm⁻¹.

-

C-H stretching vibrations around 2850-2960 cm⁻¹.

-

Si-Cl stretching vibrations in the 450-650 cm⁻¹ region.

Potential Applications in Drug Development

The unique structural features of 5,9-Dioxa-1,13-disilatridecane 1,1,1,13,13,13-hexachloro-7-(decyloxy)- suggest several promising avenues for research in drug development.

Precursor for Drug-Eluting Coatings and Materials

The terminal trichlorosilyl groups are highly reactive towards nucleophiles, such as hydroxyl or amine groups present on surfaces or on drug molecules. This allows the molecule to act as a versatile cross-linking agent or a surface modification reagent.[2]

Experimental Workflow: Surface Functionalization

Caption: Workflow for surface functionalization and drug conjugation.

By covalently attaching this molecule to the surface of a medical device (e.g., a stent or catheter), a lipophilic, biocompatible coating can be created.[3] Subsequent reaction of the remaining trichlorosilyl groups with a therapeutic agent could lead to a drug-eluting surface with controlled release properties.

Component of Nanoparticle-Based Drug Delivery Systems

The amphiphilic nature of this molecule, with its lipophilic decyl chain and reactive silyl termini, makes it a candidate for the functionalization of mesoporous silica nanoparticles (MSNs).[10] Such functionalization can improve the loading of hydrophobic drugs into the nanoparticle core and control their release. The siloxane backbone is known for its biocompatibility and low toxicity, which are critical attributes for drug delivery vehicles.[4]

Pro-drug and Pharmacokinetic Modification

The molecule could potentially be used to modify an existing drug, creating a silicon-containing pro-drug. The large, lipophilic nature of the molecule would significantly alter the pharmacokinetic profile of the parent drug, potentially increasing its half-life and altering its distribution in the body. The Si-O-C or Si-N-C bonds formed upon conjugation could be designed to be cleavable under specific physiological conditions, releasing the active drug at the target site.

Conclusion and Future Directions

While 5,9-Dioxa-1,13-disilatridecane 1,1,1,13,13,13-hexachloro-7-(decyloxy)- represents a currently unexplored chemical entity, its structure is emblematic of the next generation of complex organosilicon compounds with significant potential in the biomedical field. The proposed synthetic routes, based on robust and well-understood hydrosilylation chemistry, offer a clear path to obtaining this molecule for further study.

Future research should focus on:

-

Optimizing the synthetic protocol to achieve high yields and purity.

-

Thoroughly characterizing the molecule using the analytical techniques outlined above.

-

Investigating its reactivity with various functional groups to assess its utility as a chemical intermediate.

-

Exploring its biocompatibility and toxicity in relevant in vitro and in vivo models.

-

Synthesizing and evaluating drug conjugates to determine its potential in controlled release and pro-drug applications.

The continued exploration of novel functionalized siloxanes such as this will undoubtedly open new avenues for innovation in drug delivery and materials science.

References

- Direct synthesis of alkoxysilanes: current state, challenges and prospects. (2023). RSC Advances.

- Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. (n.d.).

- Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit. (2024).

- Controlled Synthesis and Molecular Structures of Methoxy‐, Amino‐, and Chloro‐Functionalized Disiloxane Building Blocks. (2025).

- Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). Molecules.

- Nagai et al. (n.d.). Process for producing alkoxysilane.

- Design, Synthesis and Characterization of Novel Poly- Functionalized Siloxanes. (n.d.). International Journal of Scientific & Engineering Research.

- Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. (n.d.). Environmental Science & Technology.

- Silicones for Drug-Delivery Applications. (2006). Medical Device and Diagnostic Industry.

- Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. (2023). Scientific Reports.

- Disiloxanes and Functionalized Silica Gels: One Route, Two Complementary Outcomes—Guanidinium and Pyridinium Ion-Exchangers. (n.d.). Molecules.

- Polysiloxanes in Theranostics and Drug Delivery: A Review. (n.d.). Polymers.

- Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. (2021).

- Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. (n.d.).

- Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. (n.d.). Frontiers in Environmental Science.

- QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. (n.d.).

- Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. (n.d.). Frontiers in Environmental Science.

- NMR Spectroscopy of Organosilicon Compounds. (n.d.).

- Hydrosilylation Reactions C

- Oligomeric carbon and siloxane series observed by matrix-assisted laser desorption/ionisation and laser desorption/ionisation mass spectrometry during the analysis of soot formed in fuel-rich flames. (2004).

- 29Si NMR Spectroscopy of Organosilicon Compounds. (n.d.).

- NMR study of organosilicon compounds. III—Silicon-29, nitrogen-14, carbon-13 and proton NMR spectra of silylakylamines†. (1975). Semantic Scholar.

- ChemInform Abstract: NMR Spectroscopy of Organosilicon Compounds. (n.d.).

- Hydrosilylation Reactions Catalyzed by Rhenium. (2021). Encyclopedia.pub.

- NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. (n.d.). OSTI.GOV.

- Polydimethylsiloxane. (n.d.). Wikipedia.

- Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release. (n.d.). Pharmaceutics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Disiloxanes and Functionalized Silica Gels: One Route, Two Complementary Outcomes—Guanidinium and Pyridinium Ion-Exchangers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mddionline.com [mddionline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01253C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Unseen Architect: A Technical Guide to Decyloxy-Functionalized Bis-Silanes in Advanced Applications

In the intricate world of materials science and advanced drug development, the interface between organic and inorganic materials dictates the performance and efficacy of a final product. Mastering this interface requires molecular architects capable of bridging these two disparate realms. This technical guide delves into the core chemistry, synthesis, and application of a pivotal class of such architects: decyloxy-functionalized bis-silanes. These molecules, characterized by a robust hydrocarbon backbone and tailored hydrolyzable decyloxy groups, offer a unique combination of hydrophobicity, hydrolytic stability, and surface reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced coupling agents for enhanced material performance and novel therapeutic delivery systems.

The Molecular Blueprint: Understanding Decyloxy-Functionalized Bis-Silanes

Organofunctional silanes are a class of compounds that possess both organic and inorganic reactivity, allowing them to act as molecular bridges.[1] Bis-silanes, a subset of this family, feature two silicon atoms, typically at opposing ends of an organic spacer. This dual-silicon structure allows for the formation of a more robust and hydrolytically stable bond with inorganic substrates compared to their monosilane counterparts.[2]

The focus of this guide, a decyloxy-functionalized bis-silane , specifically refers to a bis-silane where the hydrolyzable groups attached to the silicon atoms are decyloxy (-O-(CH₂)₉-CH₃) groups. A prime example, which will serve as our model compound throughout this guide, is 1,10-bis(tridecyloxysilyl)decane .

This molecule possesses a C10 hydrocarbon backbone, providing a strong, flexible, and hydrophobic spacer. The long-chain decyloxy groups are a critical feature. Compared to the more common methoxy or ethoxy groups, long-chain alkoxy groups can influence the rate of hydrolysis and the properties of the resulting siloxane network.[3] This unique combination of a long-chain organic spacer and long-chain hydrolyzable groups makes these compounds particularly interesting for applications requiring durable hydrophobic surface modifications and controlled release in drug delivery systems.

Synthesis and Characterization: From Precursor to Purified Product

The synthesis of 1,10-bis(tridecyloxysilyl)decane can be effectively achieved through a transesterification reaction. This method involves the exchange of the ethoxy groups of a precursor, 1,10-bis(triethoxysilyl)decane, with decanol in the presence of a suitable catalyst.[4][5] This approach is advantageous as it allows for the tailored introduction of the desired long-chain alkoxy groups.

Experimental Protocol: Synthesis of 1,10-bis(tridecyloxysilyl)decane

Materials:

-

1,10-bis(triethoxysilyl)decane (CAS: 122185-11-9)[6]

-

1-Decanol

-

Toluene (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)[7]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and purged with nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: 1,10-bis(triethoxysilyl)decane and a stoichiometric excess of 1-decanol are charged into the flask along with anhydrous toluene.

-

Catalyst Addition: A catalytic amount of the acid catalyst is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux with constant stirring under a nitrogen atmosphere. The reaction progress is monitored by periodically analyzing aliquots using ¹H NMR spectroscopy to observe the disappearance of the ethoxy signals and the appearance of the decyloxy signals. The ethanol byproduct is removed by distillation to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized or filtered off. The solvent and excess decanol are removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final 1,10-bis(tridecyloxysilyl)decane.

Caption: Synthesis workflow for 1,10-bis(tridecyloxysilyl)decane.

Predicted Chemical Data for 1,10-bis(tridecyloxysilyl)decane

| Property | Predicted Value |

| Molecular Formula | C₇₀H₁₄₆O₆Si₂ |

| Molecular Weight | 1172.0 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene) |

| ¹H NMR (CDCl₃, δ) | ~3.6 ppm (t, 12H, -O-CH₂-), 1.2-1.6 ppm (m, broad, alkyl chain protons), ~0.9 ppm (t, 18H, -CH₃), ~0.6 ppm (t, 4H, -Si-CH₂-) |

| ¹³C NMR (CDCl₃, δ) | ~64 ppm (-O-CH₂-), various signals in the alkyl region (14-32 ppm), ~14 ppm (-CH₃), ~10 ppm (-Si-CH₂-) |

| ²⁹Si NMR (CDCl₃, δ) | -45 to -50 ppm |

| FTIR (cm⁻¹) | 2925, 2855 (C-H stretch), 1100-1000 (Si-O-C stretch), 960 (Si-O stretch) |

Mechanism of Action: The Hydrolysis and Condensation Cascade

The utility of decyloxy-functionalized bis-silanes as coupling agents and surface modifiers stems from their ability to undergo hydrolysis and condensation reactions.[3][8] This process transforms the liquid silane into a solid, cross-linked polysiloxane network that can covalently bond to inorganic substrates.

Step 1: Hydrolysis In the presence of water, the decyloxy groups are hydrolyzed to form silanol groups (Si-OH) and decanol as a byproduct. This reaction is typically catalyzed by acid or base.

Step 2: Condensation The highly reactive silanol groups then condense with each other to form stable siloxane bonds (Si-O-Si), releasing water. This condensation can also occur with hydroxyl groups present on the surface of inorganic materials (like silica, glass, or metal oxides), resulting in a strong, covalent bond between the silane and the substrate.[9]

The long decyloxy chains are expected to slow down the hydrolysis rate compared to methoxy or ethoxy groups due to steric hindrance. This can provide better control over the condensation process and the final film morphology.

Caption: Hydrolysis and condensation of a bis-silane on a hydroxylated surface.

Applications in Research and Drug Development

The unique molecular architecture of decyloxy-functionalized bis-silanes opens up a wide array of applications, particularly in fields requiring robust surface modification and controlled interactions with biological systems.

Surface Modification for Biomedical Devices and Materials

The long decyl chains of both the backbone and the hydrolyzable groups impart a significant hydrophobic character to surfaces treated with these silanes.[3] This is highly desirable for:

-

Creating Hydrophobic Coatings: On medical devices, a hydrophobic surface can reduce biofouling and improve biocompatibility.[10]

-

Improving Adhesion: In composite materials used for implants or dental restorations, these bis-silanes can enhance the bond between an inorganic filler and a polymer matrix, leading to improved mechanical properties and durability.[11]

-

Corrosion Protection: For metallic implants, a dense, cross-linked silane layer can act as a barrier against corrosion in the physiological environment.[12]

Advanced Drug Delivery Systems

The application of silanes in drug delivery is a rapidly growing field.[13] Decyloxy-functionalized bis-silanes can be used to modify the surface of drug-carrying nanoparticles, such as mesoporous silica nanoparticles (MSNs).[14]

-

Controlled Release: The hydrophobic nature of the silane coating can be used to encapsulate hydrophobic drugs and control their release profile. The hydrolytic stability of the bis-silane network can be tuned to achieve a desired release rate.

-

Targeted Delivery: The organic backbone of the bis-silane can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues.

-

Enhanced Stability: The silane coating can protect the drug from degradation in the biological environment and improve the stability of the nanoparticle formulation.[13]

The use of silicones in drug delivery is well-established due to their biocompatibility and tunable properties.[15] Decyloxy-functionalized bis-silanes represent a next-generation material in this domain, offering enhanced stability and functionality.

Conclusion

Decyloxy-functionalized bis-silanes are a powerful and versatile class of molecules for advanced material and biomedical applications. Their unique structure, combining a robust hydrophobic backbone with tunable hydrolyzable long-chain alkoxy groups, provides a superior platform for creating durable and functional interfaces. The ability to synthesize these molecules with a high degree of control and to understand their mechanism of action at the molecular level empowers researchers and developers to design next-generation materials and drug delivery systems with enhanced performance and efficacy. As the demand for more sophisticated and reliable materials continues to grow, the role of these unseen molecular architects will undoubtedly become even more prominent.

References

- Gualandris, V., Babonneau, F., Janicke, M. T., & Chmelka, B. F. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 12, 75–80.

-

ResearchGate. (n.d.). Fourier transform infrared spectra of (A) silane coupling agents with PhCOOH and (B) silane coupling agents with PhNH2, (C) FTIR spectra and (D) x‐ray diffraction patterns of PI‐based films. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of FTIR spectra of silane coupling agent (TESPT), CB‐Oxi, and modified‐CB‐Oxi with silane groups. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the silane coupling agent KH-550 and ATP samples. Retrieved February 12, 2026, from [Link]

- Rankin, S. E., & Macosko, C. W. (1998). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.

-

ResearchGate. (n.d.). (PDF) NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds. Retrieved February 12, 2026, from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved February 12, 2026, from [Link]

- Al-Suhybani, A. A., Al-Mayouf, A. M., & Al-Amr, M. M. (2002). Silane surface modification for improved bioadhesion of esophageal stents.

- Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2004). Branched, Long-Chain Alkylsilanes and their Applications in Surface Modification. In Silanes and Other Coupling Agents (Vol. 3, pp. 1–12).

- Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Co

-

Changfu Chemical. (n.d.). Long-Chain Alkyl Silanes. Retrieved February 12, 2026, from [Link]

- Liu, X., Yue, Z., Romeo, T., Weber, J., Scheuermann, T., Moulton, S., & Wallace, G. (2013). Biofunctionalized anti-corrosive silane coatings for magnesium alloys.

-

IEEE Xplore. (2021). Interaction of silane coupling agents with nano-silica probed by nano-IR. Retrieved February 12, 2026, from [Link]

-

Silico. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Retrieved February 12, 2026, from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved February 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Surface Modification with Silanes: Enhancing Material Functionality. Retrieved February 12, 2026, from [Link]

-

Biointerphases. (2023). Silane coupling agent in biomedical materials. Retrieved February 12, 2026, from [Link]

- Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2004). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. In Silanes and Other Coupling Agents (Vol. 3, pp. 13–26).

-

SIKÉMIA. (n.d.). 1,10-Bis(triethoxysilyl)decane. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). US9657039B2 - Production method for alkoxysilanes.

-

Chemsrc. (n.d.). 1,10-Bis-Trimethoxysilyl Decane. Retrieved February 12, 2026, from [Link]

-

MDPI. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Retrieved February 12, 2026, from [Link]

- New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applic

-

Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Retrieved February 12, 2026, from [Link]

-

Medical Device and Diagnostic Industry. (2006). Silicones for Drug-Delivery Applications. Retrieved February 12, 2026, from [Link]

-

The University of Bath's research portal. (2020). Seeking Heteroatom-Rich Compounds: Synthetic and Mechanistic Studies into Iron Catalyzed Dehydrocoupling of Silanes. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of the Various Silanes (a) n-Decyltriethoxysilane (A), (b).... Retrieved February 12, 2026, from [Link]

-

MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Retrieved February 12, 2026, from [Link]

- ASTM International. (2019). Standard Test Method for Silanes Used in Rubber Formulations (bis-(triethoxysilylpropyl)sulfanes)

-

ResearchGate. (2023). Direct synthesis of alkoxysilanes: current state, challenges and prospects. Retrieved February 12, 2026, from [Link]

-

J-GLOBAL. (n.d.). 1,10-Bis(triethoxysilyl)decane. Retrieved February 12, 2026, from [Link]

-

Silico. (n.d.). High-Quality Long-chain Silanes for Surface Modification. Retrieved February 12, 2026, from [Link]

-

PubMed. (2021). In vivo therapeutic evaluation of a novel bis-lawsone derivative against tumor following delivery using mesoporous silica nanoparticle based redox-responsive drug delivery system. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Transesterification of Esters with Alcohols Catalyzed by 5. Retrieved February 12, 2026, from [Link]

- Wiley Online Library. (2018).

-

PMC. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved February 12, 2026, from [Link]

- Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review.

-

Technoilogy. (2025). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved February 12, 2026, from [Link]

Sources

- 1. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]

- 2. researchgate.net [researchgate.net]

- 3. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]

- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jbiochemtech.com [jbiochemtech.com]

- 6. 1,10-Bis(triethoxysilyl)decane - SIKÉMIA [sikemia.com]

- 7. digital.csic.es [digital.csic.es]

- 8. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 9. Interaction of silane coupling agents with nano-silica probed by nano-IR | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. scispace.com [scispace.com]

- 13. dakenchem.com [dakenchem.com]

- 14. In vivo therapeutic evaluation of a novel bis-lawsone derivative against tumor following delivery using mesoporous silica nanoparticle based redox-responsive drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mddionline.com [mddionline.com]

Methodological & Application

Application Notes and Protocols for the Surface Modification of Aluminum Oxide Using Dipodal Silanes

Introduction: The Imperative for Robust Surface Engineering

Aluminum oxide (Al₂O₃), or alumina, is a ceramic material of immense industrial and scientific importance, prized for its hardness, chemical inertness, and thermal stability. These properties make it an ideal substrate for a wide array of applications, from advanced chromatography and catalysis to biomedical implants and composite materials. However, the inherent surface properties of native alumina can be suboptimal for specific applications. For instance, its hydrophilic nature might be undesirable in applications requiring tailored surface energy, or its surface chemistry may not be conducive to strong adhesion with polymeric matrices.

Surface modification provides a powerful strategy to tailor the interfacial properties of aluminum oxide without altering its bulk characteristics. Among the various chemical modification techniques, silanization has emerged as a versatile and effective method. This process involves the covalent attachment of organosilane molecules to the hydroxyl groups present on the alumina surface. While traditional monopodal silanes, which possess a single silicon atom for surface attachment, have been widely used, they often suffer from limited hydrolytic stability, particularly in harsh aqueous or high-humidity environments.[1][2] This instability can lead to the degradation of the surface modification, compromising the performance and longevity of the final product.

Dipodal silanes, featuring two silicon atoms within their molecular structure, offer a compelling solution to this challenge.[3][4] By forming a greater number of covalent bonds with the substrate, dipodal silanes create a more densely cross-linked and robust surface layer.[4][5][6] This enhanced connectivity translates to significantly improved hydrolytic stability, with some studies estimating a resistance to hydrolysis up to 10,000 times greater than that of conventional silanes.[5][6] This exceptional durability makes dipodal silanes the reagents of choice for applications demanding long-term performance in aggressive environments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical protocols for the surface modification of aluminum oxide using dipodal silanes.

Mechanism of Surface Modification: A Tale of Two Anchors

The enhanced stability of dipodal silane coatings stems from their unique molecular architecture and the resulting multi-point attachment to the aluminum oxide surface. The general mechanism can be understood as a two-step process: hydrolysis followed by condensation.

-

Hydrolysis: The process begins with the hydrolysis of the alkoxy groups (e.g., methoxy or ethoxy) on the silane molecule in the presence of water. This reaction is often catalyzed by an acid or base and results in the formation of reactive silanol (Si-OH) groups. For a dipodal silane, this hydrolysis occurs at both silicon centers.

-

Condensation: The newly formed silanol groups can then undergo two primary condensation reactions:

-

Intermolecular Condensation: Silanol groups on adjacent silane molecules can condense with each other to form a cross-linked siloxane (Si-O-Si) network.

-

Surface Condensation: More importantly, the silanol groups react with the hydroxyl groups (-OH) present on the surface of the aluminum oxide, forming stable aluminum-siloxane (Al-O-Si) covalent bonds.[1]

-

The key advantage of dipodal silanes lies in their ability to form up to six bonds with the substrate, in contrast to the maximum of three bonds for a conventional monopodal silane.[4][5][6] This multidentate binding significantly strengthens the anchoring of the organic layer to the inorganic substrate, rendering the modified surface highly resistant to hydrolytic cleavage.

Dipodal silanes can be broadly categorized into two structural types: "bridged" and "pendant".[3]

-

Bridged Dipodal Silanes: In these molecules, the two silicon atoms are located at the ends of a carbon chain. Examples include 1,8-bis(triethoxysilyl)octane.[3]

-

Pendant Dipodal Silanes: Here, the two silicon atoms are in close proximity, often separated by only one or two carbon atoms, with the functional organic group extending away from the surface.[3]

Studies have shown that pendant dipodal silanes can exhibit even greater hydrolytic stability compared to their bridged counterparts.[3]

Visualizing the Anchoring Mechanism

Caption: Mechanism of dipodal silane interaction with an aluminum oxide surface.

Experimental Protocol: A Step-by-Step Guide to Surface Modification

This protocol provides a general framework for the surface modification of aluminum oxide substrates with dipodal silanes. It is crucial to note that optimal conditions, such as reaction time, temperature, and silane concentration, may vary depending on the specific dipodal silane, the nature of the alumina substrate (e.g., powder, wafer, porous membrane), and the desired surface properties.

Materials and Equipment

-

Substrate: Aluminum oxide (powder, wafers, or other forms)

-

Dipodal Silane: Selected based on the desired surface functionality (e.g., alkyl, amino, epoxy). Examples include 1,2-bis(triethoxysilyl)ethane (BTSE) or custom-synthesized pendant dipodal silanes.

-

Solvent: Anhydrous toluene or ethanol is commonly used. The choice of solvent should be based on the solubility of the dipodal silane and its compatibility with the substrate.

-

Acid Catalyst (optional): Acetic acid or hydrochloric acid to adjust the pH and promote hydrolysis.[7]

-

Deionized Water: For the hydrolysis step.

-

Glassware: Round-bottom flasks, beakers, graduated cylinders.

-

Magnetic Stirrer and Stir Bars

-

Ultrasonic Bath

-

Oven or Vacuum Oven: For drying and curing.

-

Nitrogen or Argon Gas: For reactions requiring an inert atmosphere.

Protocol Workflow

Caption: Experimental workflow for dipodal silanization of aluminum oxide.

Step-by-Step Methodology

1. Substrate Preparation (The Foundation for a Good Coating)

-

Rationale: Proper cleaning of the aluminum oxide surface is paramount to ensure the availability of surface hydroxyl groups for reaction and to remove any organic or inorganic contaminants that could interfere with the silanization process.

-

Procedure:

-

Clean the aluminum oxide substrate by sonicating in a sequence of solvents, for example, acetone, isopropanol, and deionized water, for 15 minutes each.

-

To activate the surface and increase the density of hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive.

-

Alternatively, a milder activation can be achieved by treatment with an oxygen plasma or UV-Ozone cleaner.

-

Thoroughly rinse the substrate with deionized water.

-

Dry the substrate in an oven at 110-120 °C for at least one hour to remove adsorbed water.[7] For highly sensitive applications, drying under vacuum is recommended.

-

2. Silane Solution Preparation (The Heart of the Modification)

-

Rationale: The hydrolysis of the dipodal silane is a critical step. The amount of water and the pH of the solution can influence the rate of hydrolysis and the extent of self-condensation of the silane molecules.

-

Procedure:

-

Prepare a solution of the dipodal silane in the chosen anhydrous solvent (e.g., 95% ethanol/5% water). A typical concentration range is 1-5% (v/v).

-

Add a small amount of acid (e.g., acetic acid) to adjust the pH to around 4-5.[7] This acidic environment promotes the hydrolysis of the alkoxy groups to silanols while minimizing their self-condensation.[7]

-

Stir the solution for a recommended hydrolysis time, which can range from 30 minutes to a few hours, depending on the specific silane.[7]

-

3. Silanization Reaction (Building the Surface Layer)

-

Rationale: This step involves the reaction of the hydrolyzed silane with the prepared aluminum oxide surface. Temperature and reaction time are key parameters that control the formation and quality of the self-assembled monolayer.

-

Procedure:

-

Immerse the cleaned and dried aluminum oxide substrate into the prepared silane solution.

-

Stir the mixture gently at a controlled temperature. Reaction temperatures can range from room temperature to the boiling point of the solvent (e.g., 80 °C for ethanol/water mixtures).[7]

-

The reaction time can vary from a few hours to 24 hours. Longer reaction times generally lead to a more complete and well-ordered surface layer.

-

4. Rinsing and Cleaning (Removing the Excess)

-

Rationale: After the silanization reaction, it is essential to remove any physisorbed or loosely bound silane molecules to ensure that the final surface consists of a covalently attached monolayer.

-

Procedure:

-

Remove the substrate from the silane solution.

-

Rinse the substrate thoroughly with the same solvent used for the reaction (e.g., ethanol) to remove excess silane.

-

Sonicate the substrate in the fresh solvent for a short period (5-10 minutes) to further remove any non-covalently bonded silanes.

-

5. Curing (Strengthening the Network)

-

Rationale: The curing step promotes further condensation between adjacent silanol groups on the surface and between the silane and the alumina surface, leading to the formation of a highly cross-linked and stable siloxane network.

-

Procedure:

-

Dry the rinsed substrate under a stream of nitrogen or in a vacuum oven.

-

Cure the substrate in an oven at a temperature typically between 100 °C and 120 °C for 1-2 hours. The optimal curing temperature and time will depend on the specific silane and substrate.

-

Characterization of the Modified Surface: Validating Success

A suite of surface-sensitive analytical techniques should be employed to confirm the successful modification of the aluminum oxide surface and to characterize the properties of the resulting organic layer.

| Technique | Information Obtained | Expected Outcome for Successful Modification |

| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity | A significant change in the water contact angle. For an alkyl-terminated dipodal silane, an increase in contact angle is expected. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic chemical bonds | Appearance of new peaks corresponding to the organic functional groups of the silane (e.g., C-H stretching) and the formation of Al-O-Si bonds.[7][8] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Detection of silicon (Si 2p) and carbon (C 1s) signals, and a shift in the Al 2p and O 1s peaks, indicating the formation of Al-O-Si bonds.[7] |

| Atomic Force Microscopy (AFM) | Surface topography and roughness | Changes in surface morphology and roughness can be observed, providing an indication of the uniformity of the silane coating. |

| Ellipsometry | Thickness of the deposited layer | Measurement of the thickness of the silane layer, which should correspond to a monolayer or a thin polymer film. |

Applications in Research and Development

The robust and tunable surfaces created by dipodal silane modification on aluminum oxide have far-reaching implications across various scientific and industrial domains:

-

Chromatography: Modified alumina can be used as a stationary phase in high-performance liquid chromatography (HPLC) with enhanced stability under a wide range of mobile phase conditions.

-

Biomedical Implants: Coating alumina-based implants with biocompatible dipodal silanes can improve their integration with biological tissues and reduce the risk of rejection.

-

Composite Materials: Functionalized alumina nanoparticles can act as reinforcing agents in polymer composites, with the dipodal silane layer ensuring strong interfacial adhesion and improved mechanical properties.[9]

-

Catalysis: The surface of alumina catalyst supports can be modified to anchor catalytic species with greater stability, preventing leaching and enhancing catalyst lifetime.

-

Corrosion Protection: Dipodal silane coatings can form a dense, hydrophobic barrier on aluminum and its alloys, providing excellent corrosion resistance.[9]

Conclusion

The surface modification of aluminum oxide with dipodal silanes represents a significant advancement over traditional methods using monopodal silanes. The enhanced hydrolytic stability afforded by the multi-point covalent attachment provides a durable and reliable platform for tailoring the surface properties of alumina for a multitude of demanding applications. By following the detailed protocols and utilizing the characterization techniques outlined in this application note, researchers and professionals can effectively harness the power of dipodal silanes to engineer high-performance aluminum oxide-based materials.

References

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442–9450. [Link]

-

Singh, M., Keister, H. K., et al. (2014). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. MRS Proceedings, 1669. [Link]

-

ResearchGate. (n.d.). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. [Link]

-

Gelest. (n.d.). Dipodal Silanes. Gelest Technical Library. [Link]

-

Semantic Scholar. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]

-

Adhesives & Sealants Industry. (2008). Dipodal Silanes. [Link]

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20, 9442-9450. [Link]

-

ACS Publications. (2023). Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). The effect of silane hydrolysis on aluminum oxide dispersion stability in ceramics processing. [Link]

-

Changfu Chemical. (n.d.). Dipodal Silanes. [Link]

-

MDPI. (2021). Surface Modification of Nano-Al2O3 with Silane Coupling Agent and Its Effect on the Compressive Strength of PI/Al2O3 Composites. Polymers, 13(21), 3793. [Link]

-

Nature. (2024). Enhancing corrosion resistance with chemically modified aluminum oxide in UV-curable coatings applied to steel surfaces. Scientific Reports, 14(1), 1-16. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Special Topics - Gelest [technical.gelest.com]

- 6. adhesivesmag.com [adhesivesmag.com]

- 7. mdpi.com [mdpi.com]

- 8. Enhancing corrosion resistance with chemically modified aluminum oxide in UV-curable coatings applied to steel surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipodal Silanes, Dipodal Hydrophilic Silane | Changfu Chemical [cfsilicones.com]

Application Note: Advanced Hydrophobic Surface Modification Strategies for Microfluidic Devices

Introduction: The Physics of Wetting in Microchannels

In microfluidic regimes, surface forces dominate over volumetric forces (gravity/inertia). Consequently, the surface chemistry of the channel walls dictates fluid behavior, particularly in multiphase systems (e.g., water-in-oil droplet generation).

The goal of hydrophobic modification is not merely to increase the static contact angle (

This guide details two industry-standard protocols to transition surfaces from hydrophilic (high surface energy) to hydrophobic (low surface energy):

-

Vapor-Phase Silanization (FDTS): The "Gold Standard" for glass/silicon devices, creating a self-assembled monolayer (SAM) ~1–2 nm thick.

-

Amorphous Fluoropolymer Coating (Aquapel/Teflon): A robust method for PDMS and thermoplastics, creating a thicker, chemically inert layer.

Substrate Pre-treatment: The Foundation

CRITICAL: 90% of coating failures (delamination, patchy wetting) are due to insufficient surface activation. You cannot covalently bond a silane to a surface that lacks available hydroxyl (-OH) groups.

Activation Workflow

Different materials require specific activation energies to expose silanol (Si-OH) or equivalent reactive groups.

Figure 1: Surface activation workflow. Immediate transfer after plasma is critical to prevent hydrophobic recovery of PDMS or contamination of glass.

Protocol A: Vapor-Phase Silanization (FDTS)

Target Substrates: Glass, Silicon, Plasma-treated PDMS.[1] Precursor: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS).

Why Vapor Phase? Liquid-phase silanization often results in polymerization within the solvent, creating microscopic aggregates that clog microchannels (10–50 µm). Vapor phase ensures a pristine, molecularly flat Self-Assembled Monolayer (SAM).

Experimental Setup

-

Equipment: Vacuum desiccator or dedicated CVD oven.

-

Reagents: FDTS (96%), Anhydrous Toluene (optional carrier).

-

Safety: FDTS releases HCl gas upon reaction. Work in a fume hood.

Step-by-Step Protocol

-

Activation: Perform the Oxygen Plasma activation (Fig 1) immediately before this step.

-

Loading: Place the open microfluidic chips in a vacuum desiccator.

-

Precursor Dispensing:

-

In a small glass vial, place 30–50 µL of FDTS.

-

Place the vial inside the desiccator next to the chips.

-

-

Vacuum Draw: Connect the desiccator to a vacuum pump. Pump down to <10 mbar to vaporize the silane.

-

Note: If using a house vacuum (weak), heat the desiccator to 40–50°C to assist vaporization.

-

-

Incubation: Close the valve and let the system sit in static vacuum for 1–2 hours .

-

Post-Bake (Curing): Remove chips and bake on a hotplate at 80°C for 20 minutes . This drives the condensation reaction to completion, cross-linking the monolayer for durability.

Protocol B: Fluoropolymer Coating (Aquapel/Teflon)

Target Substrates: PDMS, Thermoplastics, Rapid Prototyping. Reagents: Aquapel® (commercial glass treatment) or Teflon™ AF (dissolved in Fluorinert FC-40).

Why this method? Silanization can be difficult on porous PDMS. Fluoropolymers provide a "blanket" coating that is strictly hydrophobic and chemically inert. Aquapel is a widely accepted, cost-effective solution for droplet microfluidics [1].

Protocol: The "Flush and Bake" Method

-

Injection: Inject the fluoropolymer solution (Aquapel) into the microchannels until filled.[5]

-

Incubation: Allow to sit for 60 seconds .

-

Warning: Do not exceed 2-3 minutes; the solvent evaporates quickly, leaving thick residues that alter channel geometry.

-

-

Air Flush: Use compressed nitrogen to expel the bulk liquid from the channels.

-

Oil Rinse (Crucial Step): Immediately flush the channels with a fluorinated oil (e.g., FC-40 or HFE-7500).

-

Reasoning: This removes unreacted oligomers that would otherwise leach into your droplets during the experiment, causing cytotoxicity or emulsion destabilization [2].

-

-

Final Bake: Place the device in an oven at 65°C for 20 minutes .

-

Note: For Teflon AF, higher temperatures (above

) are required for optimal optical clarity, which may be incompatible with standard PDMS bonding.

-

Mechanism of Action

Understanding the chemical bonding is essential for troubleshooting. The silane does not merely "sit" on the surface; it chemically modifies the substrate.

Figure 2: Chemical mechanism of silanization. The formation of the Si-O-Si bond is permanent, while the fluorinated tail provides the low surface energy.

Characterization & Validation Data

To validate your coating, you must measure the Contact Angle (CA). A static CA >100° is successful.

| Substrate | Treatment | Static CA ( | Hysteresis | Stability (Days) |

| Glass | None (Clean) | < 10° (Hydrophilic) | N/A | N/A |

| Glass | FDTS Vapor | 110° ± 2° | < 5° | > 30 |

| PDMS | Native | ~105° | High (>20°) | Variable |

| PDMS | Plasma (O2) | < 5° (Hydrophilic) | N/A | < 1 hour |

| PDMS | Aquapel | 112° ± 3° | < 10° | > 14 |

Table 1: Comparative wetting properties of treated vs. untreated surfaces.

Troubleshooting Guide

Issue: Droplets are pinning (sticking) to the channel walls.

-

Cause: High contact angle hysteresis.

-

Fix: The coating is likely patchy. Re-clean the substrate with Piranha (Glass) or fresh Plasma (PDMS) and repeat the coating. Ensure the device is completely dry before vapor deposition; excess water causes silane polymerization in the air rather than on the surface.

Issue: White residue visible inside channels.

-

Cause: "Polymerization" of the silane/Aquapel due to excess moisture or waiting too long before flushing.

-

Fix: For Aquapel, flush rigorously with FC-40 oil immediately after coating. For FDTS, ensure the chamber humidity is low (<30%).

Issue: Coating disappears after 1 day.

-

Cause: Hydrophobic recovery (PDMS) or lack of covalent bonding.

-

Fix: You likely skipped the curing/baking step. The heat treatment (80°C–100°C) is mandatory to lock in the covalent bonds.

References

-

Mazutis, L. et al. (2013).[5] Single-cell analysis and sorting using droplet-based microfluidics.[5] Nature Protocols, 8(5), 870–891. Link

-

Place, A. et al. (2009). Microfluidic droplet stability and interface adsorption.[9] Biomicrofluidics, 3(3). Link

-

Bhatt, K. et al. (2020). Optimization of FDTS SAM coatings for microfluidic applications. Surface Science Reports. Link

-

Whitesides, G. M. (2006). The origins and the future of microfluidics. Nature, 442, 368–373. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. silanized glass slides: Topics by Science.gov [science.gov]

- 3. Silanization - Wikipedia [en.wikipedia.org]

- 4. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]

- 5. mccarrolllab.org [mccarrolllab.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrophilic and hydrophobic coatings for droplet generation [blog.darwin-microfluidics.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bis-Trichlorosilyl Silanes in Corrosion Protection: A Detailed Guide for Researchers

In the continuous pursuit of robust and enduring materials, the mitigation of corrosion remains a paramount challenge across numerous scientific and industrial domains. This technical guide delves into the application of bis-trichlorosilyl silanes as potent agents for corrosion protection on metallic substrates. Moving beyond conventional coating methodologies, this document provides in-depth protocols and the scientific rationale behind the use of these highly reactive compounds, tailored for researchers, materials scientists, and professionals in drug development where metallic components are integral.

Introduction: The Imperative for Advanced Corrosion Inhibition

Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic components. Traditional barrier coatings, while effective to an extent, often suffer from limitations such as poor adhesion, susceptibility to mechanical damage, and environmental concerns. Silane-based treatments have emerged as a promising alternative, offering a molecular-level solution to fortify metal surfaces against corrosive environments.

Bis-trichlorosilyl silanes, a specific class of organosilanes, are distinguished by their dual trichlorosilyl functional groups. This unique structure allows for the formation of a highly cross-linked, dense, and covalently bonded siloxane network on the metal surface, providing a formidable barrier to corrosive agents. The high reactivity of the Si-Cl bond, while demanding careful handling, is the key to forming a rapid and robust protective layer.

The Science of Protection: Mechanism of Action

The corrosion protection afforded by bis-trichlorosilyl silanes is a multi-faceted process rooted in their distinct chemical reactivity. The mechanism can be elucidated through three primary stages:

-

Hydrolysis: The process is initiated by the rapid hydrolysis of the trichlorosilyl groups in the presence of trace amounts of water, typically from the atmosphere or adsorbed on the metal surface. This reaction is significantly more vigorous than that of their trialkoxysilane counterparts and results in the formation of highly reactive silanol (Si-OH) groups and hydrochloric acid (HCl) as a byproduct. The release of HCl necessitates stringent safety protocols, as will be detailed later.

-

Condensation and Cross-linking: The newly formed silanol groups are unstable and readily undergo condensation reactions with other silanol groups, both from adjacent bis-silane molecules and with hydroxyl groups present on the passivated metal surface (M-OH). This polycondensation process results in the formation of a dense, three-dimensional siloxane (Si-O-Si) network. The "bis" nature of the molecule, with two trichlorosilyl heads, ensures a high degree of cross-linking, leading to a more compact and less permeable film compared to monosilanes.

-

Covalent Bonding and Interfacial Integrity: A critical aspect of the superior protection offered by these silanes is the formation of strong, covalent metallo-siloxane bonds (M-O-Si) at the metal-coating interface. This chemical bond dramatically enhances the adhesion of the protective film to the substrate, preventing delamination and the ingress of corrosive species at the interface, a common failure point for many organic coatings.[1]

The resulting siloxane layer is inherently hydrophobic, repelling water and electrolytes from the metal surface, thereby inhibiting the electrochemical reactions that drive corrosion.

Figure 1: Reaction pathway of bis-trichlorosilyl silane on a metal surface.

Critical Safety and Handling Protocols

The high reactivity of bis-trichlorosilyl silanes necessitates strict adherence to safety protocols. The primary hazards are their violent reaction with water, flammability, and the release of corrosive hydrogen chloride gas upon hydrolysis.

Mandatory Precautions:

-

Work in a Controlled Environment: All handling must be conducted in a well-ventilated fume hood with explosion-proof equipment.[2][3]

-

Inert Atmosphere: Operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical splash goggles, a face shield, and a lab coat.[4] A NIOSH-certified respirator with an acid gas cartridge is recommended.[4]